N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C18H14ClFN2O3S and its molecular weight is 392.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study by Mishra and Chundawat (2019) synthesized a series of compounds, including one similar to the queried chemical, demonstrating potent activity against gram-negative bacteria such as P. aeruginosa and gram-positive bacteria like S. aureus. These compounds were synthesized through a nucleophilic substitution reaction, showing better inhibitory activity than standard drugs in some cases (Mishra & Chundawat, 2019).
Anticancer Properties
Haridevamuthu et al. (2023) speculated that hydroxyl-containing benzo[b]thiophene analogs might possess antiproliferative activity against cancer cells. Their study on laryngeal cancer cells showed that the presence of a hydroxyl group significantly contributed to anticancer activity, highlighting a potential pathway for chemotherapy (Haridevamuthu et al., 2023).
Fluorescence Property Exploration
A research conducted by Zhengneng et al. (2013) on novel 1,8-naphthalimide derivatives containing a thiophene ring demonstrated varied fluorescence properties. These compounds showed potential for applications in materials science, especially due to their enhanced fluorescence when electron-donating groups were attached to the thiophene ring (Zhengneng et al., 2013).
Complex Chemical Synthesis
De, Yin, and Ma (2017) developed a copper-catalyzed coupling reaction using a (hetero)aryl chloride and amides, demonstrating an efficient catalytic system for Goldberg amidation. This study could offer insights into creating complex molecules involving components similar to the queried compound (De, Yin, & Ma, 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzothiophene nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Compounds with similar structures have shown variable activity against different bacterial strains . This suggests that the compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .
Pharmacokinetics
A study on similar compounds indicated a favorable pharmacokinetic profile . This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Similar compounds have shown promising activity against certain bacterial strains . This suggests that the compound could have bactericidal activity, leading to the elimination of these bacteria.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-13-7-10(5-6-14(13)20)22-18(25)17(24)21-8-15(23)12-9-26-16-4-2-1-3-11(12)16/h1-7,9,15,23H,8H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKONCQKLKGLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.